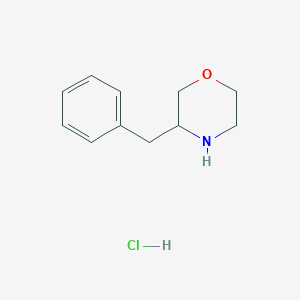

3-Benzylmorpholine hydrochloride

Description

Overview of Morpholine (B109124) Derivatives in Medicinal Chemistry and Organic Synthesis

Morpholine, a six-membered heterocyclic organic compound containing both amine and ether functional groups, is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are integral to the development of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. e3s-conferences.org The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability, and to enhance their biological activity. nih.govresearchgate.net

In organic synthesis, morpholine and its derivatives are utilized as building blocks, catalysts, and solvents. e3s-conferences.org Their ability to participate in various chemical reactions makes them versatile tools for chemists to construct complex molecular architectures. nih.gov The structural and electronic properties of the morpholine ring can be readily modified, allowing for the fine-tuning of the reactivity and properties of the resulting compounds. researchgate.net

Significance of 3-Benzylmorpholine (B1274753) Hydrochloride as a Building Block

3-Benzylmorpholine hydrochloride serves as a crucial building block in the synthesis of a variety of organic compounds. chemimpex.com Its bifunctional nature, arising from the secondary amine of the morpholine ring and the aromatic benzyl (B1604629) group, allows for diverse chemical transformations.

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various bioactive molecules. chemimpex.com It has been utilized in the development of analgesics and agents targeting the central nervous system. chemimpex.com The morpholine moiety can contribute to favorable interactions with biological targets, while the benzyl group can be modified to optimize potency and selectivity. nih.gov Researchers value its ability to improve the solubility and stability of formulations, which is a critical aspect of effective drug delivery. chemimpex.com Studies have also explored its potential in the development of antimicrobial agents. chemimpex.com

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals and specialty chemicals. chemimpex.comechemi.com The unique structure of the morpholine ring contributes to its effectiveness in various chemical reactions, enabling the creation of innovative products for both the agricultural and industrial sectors. chemimpex.com

Chirality and Stereoisomeric Forms in Research

The presence of a stereocenter at the C3 position of the morpholine ring in 3-benzylmorpholine means that it can exist as a pair of enantiomers: (R)-3-benzylmorpholine and (S)-3-benzylmorpholine. bldpharm.comsigmaaldrich.com These stereoisomers are non-superimposable mirror images of each other. libretexts.org The specific spatial arrangement of the benzyl group relative to the morpholine ring can significantly influence the biological activity and pharmacological properties of the final products derived from these enantiomers. nih.gov

In research, the different stereoisomeric forms are often studied separately to understand their unique interactions with chiral biological targets like enzymes and receptors. nih.gov The synthesis and separation of individual enantiomers are crucial for developing stereochemically pure drugs, which can lead to improved efficacy and reduced side effects. nih.gov The hydrochloride salt form of these enantiomers, such as (R)-3-benzylmorpholine hydrochloride and (S)-3-benzylmorpholine hydrochloride, are also commercially available for research purposes. bldpharm.combldpharm.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Approximately 198-200°C |

Data sourced from ChemBK

Table 2: Stereoisomers of 3-Benzylmorpholine

| Stereoisomer | IUPAC Name |

|---|---|

| (R)-isomer | (3R)-3-benzylmorpholine |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBSZAVJNVJGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Dynamics

Reaction Mechanisms in Morpholine (B109124) Synthesis

The formation of the morpholine ring is a cornerstone of synthesizing compounds like 3-benzylmorpholine (B1274753). This process typically involves the intramolecular cyclization of a precursor molecule containing both an amine and a hydroxyl group.

A key intermediate in the synthesis of many nitrogen-containing heterocycles, including morpholines, is the hemiaminal (also known as a carbinolamine). wikipedia.org This functional group contains both a hydroxyl group and an amine attached to the same carbon atom. wikipedia.org

The formation of a hemiaminal typically occurs through the reaction of an amine with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com In the context of morpholine synthesis, an intramolecular reaction can occur. For instance, the ring opening of an activated precursor like an oxazetidine can be followed by a spontaneous ring closure, leading to a stable morpholine hemiaminal. acs.org These hemiaminals exist in equilibrium with their open-chain tautomers, although in some cases, the cyclic hemiaminal is thermodynamically and kinetically stable and can be isolated. acs.org The hemiaminal is a crucial intermediate that can then undergo further reactions, such as dehydration, to form the final morpholine ring. While often transient, their formation is a pivotal step in the cyclization process. wikipedia.org

The stereochemical outcome of morpholine synthesis is often controlled by subtle kinetic and stereoelectronic effects. For example, in the synthesis of substituted morpholines from hemiaminal intermediates, the diastereoselectivity of subsequent reactions can be very high. acs.org

This selectivity is rationalized by the conformational preferences of the intermediates and transition states. Factors such as the avoidance of steric strain (e.g., A1,3 strain) between substituents on the forming ring and the anomeric effect associated with the ring oxygen atom can dictate the preferred reaction pathway. acs.org For instance, in reactions involving an iminium ion intermediate, the incoming nucleophile may preferentially add from a specific face to lead to a lower-energy, chair-like transition state, thus determining the stereochemistry of the final product. acs.org These rationalized mechanisms, which consider the three-dimensional arrangement of atoms and their electronic interactions, are essential for predicting and controlling the synthesis of specific stereoisomers of substituted morpholines.

Catalysis in Morpholine Synthesis and Modification

Catalysis is fundamental to the modern synthesis of morpholine derivatives, offering routes that are more efficient, selective, and sustainable than classical stoichiometric methods. researchgate.net Transition-metal catalysis, in particular, has been instrumental in developing stereoselective syntheses of the morpholine ring. researchgate.net The following sections delve into the specific roles of ligands, the enhancement of process efficiency and selectivity, and the influence of various materials on the catalytic outcomes.

In transition-metal catalysis, ligands are not merely spectators but are crucial components that dictate the catalyst's activity and selectivity. acs.org By binding to the metal center, ligands modify its electronic and steric properties, thereby fine-tuning its reactivity. nih.gov This principle is powerfully demonstrated in the asymmetric synthesis of 3-substituted morpholines, which is directly applicable to producing enantiomerically pure 3-benzylmorpholine.

A highly effective method for the enantioselective synthesis of 3-substituted morpholines involves a tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation. ubc.ca This process utilizes a Ruthenium (Ru) catalyst featuring the chiral ligand (S,S)-Ts-DPEN. ubc.caorganic-chemistry.org Mechanistic investigations revealed that hydrogen-bonding interactions between the ether oxygen atom in the substrate backbone and the N-H group of the [(S,S)-Ts-DPEN] ligand are critical for achieving high enantioselectivity. ubc.ca This interaction precisely orients the substrate in the catalyst's chiral environment, leading to the preferential formation of one enantiomer with enantiomeric excesses (ee) often exceeding 95%. ubc.ca This insight into the ligand-substrate interaction was so crucial that it allowed the strategy to be extended to other substrates, such as those for synthesizing piperazines, by incorporating a different hydrogen-bond accepting atom. ubc.ca

The choice of ligand can also influence the fundamental reaction pathway. In palladium-catalyzed hydroamination, for example, the use of chiral BINAP ligands can induce good yields and enantioselectivities by controlling the geometry of the catalytic intermediates. acs.org In other systems, silylene ligands have been shown to increase catalytic efficiency due to their strong σ-donation ability, sometimes surpassing the activity of more traditional phosphine-based ligands. nih.gov

The primary goals of developing new synthetic methods are to improve efficiency (yield, reaction time, atom economy) and selectivity (chemo-, regio-, and stereoselectivity). In morpholine synthesis, several catalytic strategies have been developed to meet these objectives.

One of the most efficient methods is the one-pot tandem reaction for producing 3-substituted morpholines. ubc.ca This process begins with a titanium-catalyzed hydroamination to form a cyclic imine, which is then reduced in the same vessel by a chiral Ruthenium catalyst to yield the final morpholine product. ubc.caresearchgate.net This approach is highly efficient, avoiding the need to isolate and purify intermediates, and is exceptionally selective, producing the chiral morpholines in good yields and high enantiomeric excess. ubc.ca

Another strategy for enhancing selectivity is seen in the direct monoalkylation of primary amines. A redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the clean and high-yielding conversion of 1,2-amino alcohols into morpholines. nih.gov The selectivity of this reaction is highly dependent on the structure of the starting amino alcohol and the unique properties of the ethylene sulfate reagent, allowing for the synthesis of a wide variety of substituted morpholines. nih.gov

Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates provide a powerful route to highly substituted morpholines. nih.gov While this method can produce morpholines with multiple chiral centers, it sometimes results in poor diastereoselectivity. nih.gov However, this can be overcome by a post-synthesis, light-mediated epimerization step to improve the diastereomeric ratio. nih.gov The following table showcases the efficiency and selectivity of a catalytic asymmetric synthesis of various 3-substituted morpholines.

| Substrate (R group) | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenyl | 75 | >95 | ubc.ca |

| 4-Methoxyphenyl | 78 | >95 | ubc.ca |

| 4-Fluorophenyl | 72 | >95 | ubc.ca |

| 2-Naphthyl | 63 | >95 | ubc.ca |

| Cyclohexyl | 67 | >95 | ubc.ca |

The performance of a catalytic system can be significantly influenced by the presence of support materials and additives. Solid supports can enhance catalyst stability, allow for easier separation and recycling, and in some cases, actively participate in the reaction. Additives can act as co-catalysts, activate substrates, or modify the reaction environment to improve yield and selectivity.

Support Materials: Polymer-supported synthesis has been successfully applied to the stereoselective creation of morpholine-3-carboxylic acid derivatives. nih.gov In this approach, amino acids like serine are immobilized on a solid-phase resin. Subsequent chemical transformations are carried out, and the final morpholine product is cleaved from the support. This methodology facilitates purification and allows for the systematic synthesis of libraries of related compounds. nih.gov In a different context, isolated iridium atoms supported on a nanodiamond/graphene hybrid material have been shown to be a highly efficient and selective heterogeneous catalyst for the formylation of morpholine using CO2. researchgate.net This support material provides high stability and a large surface area for the catalytic centers. researchgate.net

Additives: Additives are commonly used to optimize reaction conditions. In a photocatalytic coupling reaction to form morpholines, a Lewis acid additive was found to be beneficial. organic-chemistry.org In the synthesis of 3-substituted morpholines via a tandem catalytic cycle, additives such as sodium iodide (NaI) and tetrabutylammonium (B224687) iodide (Bu4NI) were employed in the initial step. researchgate.net In the annulation of certain substrates to form complex fused-ring systems containing a morpholine moiety, the addition of tetrabutylammonium bromide (TBAB) was found to significantly improve the reaction yield. acs.org The inclusion of triethylsilane in the cleavage cocktail during a polymer-supported synthesis resulted in the stereoselective reduction of an intermediate to form the final morpholine ring. nih.gov However, not all additives are beneficial; in one study on nitrogen-atom insertion into pyrrolidines, the addition of triethylamine (B128534) (NEt3) did not significantly affect the reaction outcome. acs.org

Research Applications of 3 Benzylmorpholine Hydrochloride and Its Derivatives

Pharmaceutical Research and Drug Discovery

3-Benzylmorpholine (B1274753) hydrochloride and its related structures are recognized for their versatility in pharmaceutical and chemical research. chemimpex.com The unique properties of the 3-benzylmorpholine moiety, including its structural attributes and ability to interact with biological systems, make it a valuable component in the synthesis of bioactive molecules. chemimpex.com Its hydrochloride salt form often enhances solubility and stability, which are critical characteristics for effective drug delivery and formulation. chemimpex.com

3-Benzylmorpholine hydrochloride serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comchemimpex.com Its morpholine (B109124) ring structure is a common feature in many bioactive molecules, and the benzyl (B1604629) group provides a scaffold that can be modified to create a diverse range of derivatives. chemimpex.com This makes it a valuable starting material for medicinal chemists developing novel therapeutic agents. chemimpex.com The compound is particularly noted for its role in preparing nitrogen-containing heterocyclic compounds, which are a cornerstone of many drug discovery programs.

Table 1: Application of Morpholine Scaffolds in Drug Synthesis

| Drug Class / Compound | Role of Morpholine Intermediate | Reference |

|---|---|---|

| Analgesics & Anti-inflammatories | Serves as a key intermediate in the synthesis of these agents. | chemimpex.comchemimpex.com |

| Central Nervous System Agents | Acts as an essential building block for various CNS-active molecules. | chemimpex.com |

| Anorectics (Appetite Suppressants) | Derivatives like Phenmetrazine and 2-benzylmorpholine (B134971) are synthesized from morpholine precursors. | nih.govnih.gov |

Research has highlighted the utility of this compound as a key intermediate in the development of analgesics and anti-inflammatory drugs. chemimpex.comchemimpex.com The morpholine nucleus is a well-established pharmacophore in medicinal chemistry, and its incorporation into potential drug candidates can modulate their pharmacological properties. While specific examples of commercial drugs synthesized directly from this compound are not extensively detailed in the literature, its role as a precursor for these classes of drugs is acknowledged in chemical and pharmaceutical research. chemimpex.comchemimpex.com The development of phenylpiperidine derivatives, a related class of compounds, has led to potent analgesics like fentanyl, underscoring the importance of such cyclic amine structures in pain management research. nih.gov

The morpholine ring is a privileged scaffold in the discovery of drugs targeting the central nervous system (CNS) due to its physicochemical properties that can improve permeability across the blood-brain barrier. nih.gov this compound and its derivatives are integral to research in this area. chemimpex.com

Notable CNS agents with a core morpholine structure related to 3-benzylmorpholine include:

Phenmetrazine : A stimulant with a 3-methyl-2-phenylmorpholine structure, it was previously used as an anorectic medication. nih.gov

Phendimetrazine : The N-methylated analog of phenmetrazine, which is believed to exert its effects by converting to phenmetrazine in the body. nih.govgoogle.com

2-Benzylmorpholine : An isomer of 3-benzylmorpholine, this compound has been synthesized and researched as a novel non-stimulant appetite suppressant. nih.gov

3-Benzhydrylmorpholine : A related compound with stimulant and anorectic effects. wikipedia.org

The development of these agents demonstrates the significance of the substituted morpholine framework in creating molecules that can act on the CNS. nih.govnih.govwikipedia.org

Table 2: Examples of CNS-Active Morpholine Derivatives

| Compound | Structure | Primary Investigated Application | Reference |

|---|---|---|---|

| Phenmetrazine | 3-methyl-2-phenylmorpholine | Anorectic, CNS Stimulant | nih.gov |

| 2-Benzylmorpholine | 2-benzylmorpholine | Appetite Suppressant | nih.gov |

| 3-Benzhydrylmorpholine | 3-(Diphenylmethyl)morpholine | Anorectic, CNS Stimulant | wikipedia.org |

The mechanism of action for many CNS agents involves the modulation of neurotransmitter systems. nih.gov Morpholine derivatives have been shown to interact with monoamine transporters, which regulate the levels of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govgoogle.com

For example, phenmetrazine is a potent substrate-type releaser at dopamine transporters (DAT) and norepinephrine transporters (NET), with weaker effects at serotonin transporters (SERT). nih.gov However, not all derivatives share this mechanism. Research on (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, a derivative of 3-benzylmorpholine, found that it acted as an appetite suppressant without having any inhibitory effect on the release or uptake of noradrenaline, dopamine, or serotonin at significant concentrations. nih.gov This suggests that the morpholine scaffold can be modified to achieve CNS activity through different pathways, avoiding conventional stimulant mechanisms. nih.gov

Table 3: Neurotransmitter Interaction of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride

| Neurotransmitter System | Effect (at 10⁻⁵ M) | Reference |

|---|---|---|

| Noradrenaline (Norepinephrine) | No inhibitory effect on release or uptake | nih.gov |

| Dopamine | No inhibitory effect on release or uptake | nih.gov |

The morpholine chemical scaffold is a subject of broad interest in drug discovery. researchgate.net However, a direct application or specific role of this compound in the synthesis or development of antimalarial drugs is not prominently documented in available research. The development of antimalarial agents has historically relied on other classes of compounds such as quinoline (B57606) derivatives (e.g., quinine, chloroquine) and artemisinin (B1665778) derivatives. wikipedia.org Modern combination therapies often include drugs like atovaquone (B601224) and proguanil, which act by different mechanisms. webmd.com While novel heterocyclic compounds are continuously being explored for new antimalarial agents, including benzotriazines, the specific contribution of this compound to this field remains to be established. researchgate.net

The morpholine ring is a valuable heterocycle in the design of CNS-active drugs, a category that includes certain antihistamines (which can cross the blood-brain barrier) and antipsychotics. nih.gov The inclusion of a morpholine ring can improve the pharmacokinetic properties and CNS distribution of a drug candidate. nih.gov For instance, in the development of histamine (B1213489) H3 receptor antagonists, replacing a piperidine (B6355638) ring with a morpholine ring resulted in a compound with improved potency and CNS druggability. nih.gov

Antipsychotic medications, both first-generation (typical) and second-generation (atypical), act on neurotransmitter systems, primarily dopamine and serotonin receptors. nih.govwikipedia.org Given that the substituted morpholine scaffold, found in this compound, is a key component of other CNS agents that modulate these same systems, it represents a valuable intermediate for the synthesis of novel antipsychotic drug candidates. chemimpex.comnih.gov

Inhibitors of Carnitine Acetyltransferase

Currently, there is no publicly available scientific literature or research data that establishes this compound or its derivatives as inhibitors of carnitine acetyltransferase.

Antimicrobial Studies

The morpholine ring and benzyl group are moieties that have independently been associated with antimicrobial properties, leading to the investigation of this compound and its derivatives in this field.

Potential as an Antimicrobial Agent

This compound has demonstrated potential as an antimicrobial agent. chemimpex.com Its inherent chemical structure is a subject of interest for researchers exploring new antimicrobial compounds. The hydrochloride salt form of 3-benzylmorpholine enhances its solubility and stability, which are crucial properties for the development of effective therapeutic agents. chemimpex.com

Formulation of New Treatments for Bacterial Infections

Due to its observed antimicrobial potential, this compound is considered a valuable compound in the formulation of novel treatments for bacterial infections. chemimpex.com The exploration of this compound and its analogs contributes to the ongoing search for new therapeutic options to combat pathogenic bacteria.

Antibacterial and Antifungal Activity of Derivatives

Research into derivatives containing benzyl and morpholine-like heterocyclic structures has shown a range of antimicrobial activities. These studies provide a basis for the potential of structurally related compounds.

For instance, studies on various O-benzyl derivatives have demonstrated significant antimicrobial activity. mdpi.com A series of synthetic O-benzyl compounds, including aminodiols and aminotriols, were found to have potent effects. The di-O-benzyl derivatives, in particular, showed high activity against Gram-positive bacteria and various fungi, though their effect on Gram-negative bacteria was more moderate. mdpi.com

Similarly, research on benzyl bromide derivatives has shown strong antibacterial and antifungal properties. nih.govnih.gov These compounds were particularly effective against Gram-positive bacteria such as S. aureus and S. pyogenes, as well as fungal species like C. albicans. nih.gov

The following tables summarize the antimicrobial findings for different classes of benzyl derivatives, as reported in scientific literature.

Table 1: Antibacterial Activity of Benzyl Bromide Derivatives

| Derivative Class | Bacterial Strain | Activity Level | Inhibition Zone (mm) |

|---|---|---|---|

| Benzyl Bromide | S. aureus | Effective | 10-17 |

| Benzyl Bromide | S. pyogenes | Highly Active | 15 |

| Benzyl Bromide | E. faecalis | Moderate | 8-9 |

| Benzyl Bromide | E. coli | Moderate | 7 |

Source: nih.gov

Table 2: Antifungal Activity of O-Benzyl Derivatives

| Derivative Class | Fungal Strain | Activity Level | MIC (µg/mL) |

|---|---|---|---|

| Di O-benzyl aminotriols | C. albicans | Highly Effective | 0.78 |

| Di O-benzyl aminotriols | C. krusei | Highly Effective | N/A |

Source: mdpi.com

These findings for related derivatives underscore the potential of the broader class of benzyl-containing compounds as a foundation for developing new antimicrobial agents. mdpi.com

Agrochemical Development

The utility of this compound extends beyond pharmaceutical research into the field of agriculture.

Intermediate in Agrochemical Synthesis

This compound functions as a key intermediate in the synthesis of various agrochemicals. chemimpex.com Its distinct morpholine ring structure is a valuable component in chemical reactions designed to create innovative and effective products for the agricultural sector. chemimpex.com

Development of Fungicides

The morpholine chemical structure is a well-established pharmacophore in the development of agricultural fungicides. bcpc.orge3s-conferences.org Compounds such as fenpropimorph (B1672530) and tridemorph, which contain the morpholine ring, have been used for decades to control fungal diseases in crops like barley by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. bcpc.org The ongoing need for new and effective agrochemicals drives research into novel morpholine derivatives. e3s-conferences.org

Derivatives of 3-benzylmorpholine are investigated in this context. scispace.comtaltech.ee The synthesis of various substituted morpholines allows researchers to study how modifications to the molecule's structure impact its antifungal activity. scispace.comtaltech.ee The goal is to develop new compounds with improved efficacy against a range of plant pathogenic fungi. e3s-conferences.orgscispace.com Research in this area explores the structure-activity relationship (SAR), where changes to substituents on the morpholine or benzyl ring can influence the compound's ability to inhibit fungal growth. The development of such derivatives is a key strategy in the search for next-generation fungicides to protect crops and ensure food security. e3s-conferences.org A patent for quaternary benzylmorpholine salts with fungicidal compositions highlights the commercial interest in such compounds. google.com

Material Science Applications

In the field of material science, this compound is recognized for its potential use as an additive in polymers. huntsman.com Its incorporation into polymer formulations can lead to the development of advanced materials with specifically enhanced properties. e3s-conferences.org

Incorporation into Polymer Formulations

This compound can be integrated into various polymer matrices as a specialized additive. huntsman.com Its role can be multifaceted, serving as a plasticizer, stabilizer, or a building block for new polymer structures. e3s-conferences.orghuntsman.com The process involves blending the compound with base polymers to create materials tailored for specific performance characteristics. This application is part of a broader strategy in polymer science where additives are used to create high-performance materials for diverse markets, including electronics and industrial manufacturing. huntsman.com

Enhancement of Polymer Properties (e.g., Flexibility, Strength)

A key application of this compound in material science is the enhancement of the physical properties of polymers. e3s-conferences.org Its inclusion in polymer formulations can improve characteristics such as flexibility and strength. e3s-conferences.org Additives can alter the interaction between polymer chains, influencing the bulk properties of the material. For instance, acting as a plasticizer, a compound can increase flexibility, while other interactions might reinforce the polymer matrix, thereby increasing its strength. The versatility of morpholine derivatives makes them suitable for developing advanced materials with superior mechanical and thermal properties. e3s-conferences.org

Table 1: Potential Enhancements in Polymer Properties by Additives This table is interactive. Click on the headers to sort.

| Property | Potential Effect of Additive | Description |

|---|---|---|

| Flexibility | Increase | Reduces brittleness by spacing out polymer chains. |

| Strength | Increase | Enhances the intermolecular forces between polymer chains. |

| Thermal Stability | Increase | Helps the polymer resist degradation at higher temperatures. |

| Optical Properties | Modify | Can be used to create materials with specific light-interacting properties, like in liquid crystal polymers. mdpi.com |

Development of Novel High Polymer Materials

The development of novel high-polymer materials often relies on the use of specialized additives to impart unique functionalities. nih.govresearchgate.net this compound, being a chiral molecule, is a candidate for creating advanced polymers with specific stereochemistry. researchgate.netnih.gov Chiral additives can be used to induce helical structures in polymer chains, leading to materials with unique optical properties, such as circularly polarized luminescence. mdpi.comrsc.org

This strategy is part of a growing field focused on creating "smart" materials that respond to external stimuli. nih.gov By incorporating chiral building blocks like this compound, researchers can design polymers with highly ordered structures and tailored functionalities for applications in fields like asymmetric catalysis and enantioselective separations. nih.gov The preparation of new ionizable monomers based on morpholine for use in smart hydrogels for tissue engineering further illustrates the drive to create novel polymer systems. nih.gov

Ligand Design in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial for creating complexes with specific geometries, electronic properties, and catalytic activities. This compound possesses structural features that make it and its derivatives interesting candidates for ligand design. researchgate.nettandfonline.com

The morpholine ring itself can act as a ligand, binding to metal ions. researchgate.nettandfonline.com It contains both a nitrogen and an oxygen atom, which can coordinate with a metal center. researchgate.net Depending on the complex, morpholine can act as a monodentate ligand (binding through only the nitrogen atom) or a bidentate ligand (binding through both nitrogen and oxygen), which can influence the structure of the resulting complex. researchgate.nettandfonline.com The ability of the morpholine ring to participate in weak C-H···O interactions can also dictate the extended supramolecular structure of the coordination compound. tandfonline.com

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel 3-Benzylmorpholine (B1274753) Hydrochloride Analogs

The design and synthesis of novel analogs are pivotal to expanding the chemical space around the 3-benzylmorpholine core. This process involves the strategic modification of the parent molecule to explore new structure-activity relationships. Medicinal chemists often focus on creating a diverse library of compounds by introducing various substituents at different positions of the morpholine (B109124) and benzyl (B1604629) rings. unife.it

Key synthetic strategies can be adapted from the synthesis of related compounds like 3-benzhydrylmorpholine. A common approach begins with a substituted phenylalanine ester as the starting material. wikipedia.org The synthesis typically involves the following key steps:

Reduction: The ester is reduced to the corresponding primary alcohol using a reducing agent like lithium aluminium hydride. wikipedia.org

Acylation: The primary amine is then acylated. wikipedia.org

Cyclization: Base-catalyzed ring closure leads to the formation of a morpholinone lactam. wikipedia.org

Final Reduction: The lactam is further reduced to yield the final morpholine ring structure. wikipedia.org

By using variously substituted phenylalanines or modifying the acylating agent, a wide array of analogs can be generated. For instance, the synthesis of N-alkyl propanamides has been achieved through an azide (B81097) coupling method, demonstrating a versatile route to modify the molecule's structure. mdpi.com The development of efficient synthetic methodologies is crucial for creating these new chemical entities for biological evaluation. unife.it

Structure-Activity Relationship (SAR) Studies of 3-Benzylmorpholine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For 3-benzylmorpholine derivatives, SAR studies would systematically investigate how modifications to the benzyl and morpholine moieties affect their potency and selectivity towards a specific biological target. e3s-conferences.org

For example, studies on N-benzyl phenethylamines have shown that substitutions on the N-benzyl group can significantly influence receptor binding affinity and functional activity. nih.gov Similarly, for morpholine derivatives, SAR studies have highlighted the importance of specific substituents at various positions for activities like anticancer and anti-inflammatory effects. e3s-conferences.org A systematic analysis of the structural features responsible for biological activities can help in designing more effective compounds. nih.gov

Table 1: Hypothetical SAR Insights for 3-Benzylmorpholine Derivatives

| Modification Position | Substituent Type | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Benzyl Ring (para-position) | Electron-donating groups (e.g., -OCH3, -CH3) | Increased potency | May enhance binding affinity through favorable electronic interactions with the target protein. |

| Benzyl Ring (meta-position) | Electron-withdrawing groups (e.g., -Cl, -CF3) | Altered selectivity | Could change the electrostatic potential of the molecule, favoring binding to a different target or isoform. |

| Morpholine Ring (N-position) | Bulky alkyl groups | Decreased activity | Steric hindrance may prevent optimal binding to the active site of the target. |

| Morpholine Ring (C-2 or C-5 positions) | Polar groups (e.g., -OH) | Improved pharmacokinetic properties | Could increase water solubility and affect absorption and distribution. |

This table is for illustrative purposes and is based on general SAR principles.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into molecular properties and interactions that guide the design of new drug candidates. nih.gov These in silico methods can significantly reduce the time and cost associated with drug development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of 3-benzylmorpholine hydrochloride, molecular docking can be used to predict how its analogs bind to the active site of a specific protein target. nih.govnih.gov This information is crucial for understanding the molecular basis of the compound's activity and for designing new analogs with improved binding affinity. nih.gov For instance, docking studies have been used to understand the binding modes of various heterocyclic compounds, revealing key interactions that contribute to their biological effects. researchgate.netnih.gov The results of molecular docking can help rationalize the observed SAR and guide the synthesis of more potent inhibitors. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. nih.gov In silico ADMET prediction tools are used to assess the pharmacokinetic and toxicological profiles of compounds early in the drug discovery process. mdpi.comresearchgate.net These predictions help to identify potential liabilities, such as poor oral bioavailability or potential for toxicity, allowing for the early deselection of unfavorable compounds. nih.gov For 3-benzylmorpholine and its analogs, ADMET prediction servers can calculate various parameters like Caco-2 permeability, intestinal absorption, metabolic stability, and potential for toxicity. mdpi.com The accuracy of these predictions depends on the algorithms and datasets used by the in silico tools. nih.gov

Table 2: Key ADMET Parameters for In Silico Prediction

| Parameter | Description | Importance in Drug Development |

|---|---|---|

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for absorption and formulation. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates the potential for oral bioavailability. |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which are key for drug metabolism. | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Inhibition of the human Ether-à-go-go-Related Gene potassium channel. | A key indicator for cardiotoxicity risk. |

| Mutagenicity (AMES test) | Prediction of the mutagenic potential of a compound. | A critical parameter for assessing long-term safety. |

Investigation of Biological Interactions and Target Identification

Identifying the specific biological target of a compound is a crucial step in understanding its mechanism of action. nih.govdrughunter.com For this compound, if the target is unknown, various experimental and computational methods can be employed for its identification.

One approach is through phenotypic screening followed by target deconvolution. drughunter.com Modern target identification methods can be broadly categorized into chemical probe-based methods and label-free methods. drughunter.com

Affinity-based chemoproteomics: This method involves immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from a cell lysate. drughunter.com

Photoaffinity labeling: A photoreactive group is incorporated into the compound, which upon photoactivation, covalently binds to its target, allowing for its identification. drughunter.com

In silico target prediction: Computational methods, such as Bayesian models trained on large chemogenomics databases, can predict potential biological targets for a compound based on its chemical structure alone. nih.gov

In a study on an influenza A virus replication inhibitor, viral resistance selection was used to identify the nucleoprotein (NP) as the target. acs.org A similar strategy could be employed for 3-benzylmorpholine derivatives with antiviral activity.

Scalable Synthesis and Process Intensification of this compound

For a compound to move from a laboratory-scale discovery to a potential therapeutic, the development of a scalable and efficient synthesis is essential. Process intensification focuses on developing manufacturing processes that are smaller, safer, and more energy-efficient.

The synthesis of this compound on a large scale would require optimization of the synthetic route identified in the early research phase. This includes:

Selection of cost-effective and readily available starting materials.

Optimization of reaction conditions (e.g., temperature, pressure, catalysts) to maximize yield and minimize byproducts.

Development of efficient purification methods to ensure high purity of the final product.

Ensuring the process is safe and environmentally friendly.

Patents for related compounds, such as 3-benzhydrylmorpholine, provide insights into synthetic methods that have been considered for production. wikipedia.org The development of a robust and scalable synthesis is a critical step in the journey of a new chemical entity towards clinical application.

Exploration of New Therapeutic Areas for Morpholine-Containing Compounds

The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous approved drugs and bioactive molecules. nih.govresearchgate.net Its advantageous physicochemical, biological, and metabolic properties, combined with facile synthetic accessibility, make it a versatile building block in drug discovery. nih.gov The incorporation of a morpholine moiety can enhance a compound's potency, modulate pharmacokinetic properties, and improve drug-like characteristics such as solubility and metabolic stability. nih.govsci-hub.senih.gov These benefits have propelled the exploration of morpholine-containing compounds into a wide array of new therapeutic areas, driven by the need for novel and more effective treatments. e3s-conferences.org

The unique structure of morpholine, a six-membered heterocycle with both nitrogen and oxygen atoms, allows it to interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. biosynce.comresearchgate.net This versatility has led to the development of morpholine derivatives with a broad spectrum of pharmacological activities. ijprems.com Researchers are actively investigating these derivatives for new applications, moving beyond their traditional uses.

Future research is focused on several promising fronts. One key area is the development of morpholine-based prodrugs to enhance the bioavailability and solubility of existing drugs. biosynce.com Another exciting direction is the use of morpholine in designing targeted drug delivery systems. biosynce.com The continuous demand for novel therapeutic agents for a range of diseases ensures that the future prospects for morpholine and its derivatives are bright, with ongoing research expected to expand their applications across multiple industries. e3s-conferences.org

Key Therapeutic Areas Under Investigation:

Central Nervous System (CNS) Disorders: The morpholine scaffold is particularly valuable for developing CNS drug candidates due to its ability to improve permeability across the blood-brain barrier (BBB). nih.govacs.org Its structure can be modified to enhance potency, act as a scaffold to correctly position other chemical groups, and modulate pharmacokinetic and pharmacodynamic properties. nih.govacs.org

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, morpholine derivatives are being explored as inhibitors of key enzymes such as β-Secretase (BACE-1), γ-secretase, δ-secretase, acetylcholinesterase (AChE), monoamine oxidase (MAO), and leucine-rich repeat kinase 2 (LRRK2). nih.gov For instance, replacing a piperidine (B6355638) ring with a morpholine ring in certain compounds has resulted in a 100-fold increase in activity against MAO-B, a target in Alzheimer's treatment. nih.gov

Mood Disorders and Pain: Morpholine-containing compounds often share structural similarities with endogenous neurotransmitters, allowing them to modulate receptors involved in mood regulation and pain control. nih.govacs.org

Oncology: The development of morpholine-containing anticancer drugs is an active field of research. e3s-conferences.orgnih.gov These compounds are being investigated as targeted therapies for various cancers, including those affecting the central nervous system like glioblastoma and medulloblastoma. nih.govacs.org A major focus is on the inhibition of kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govacs.orgnih.gov The dual inhibition of PI3K and mTOR is a promising strategy, and several morpholine derivatives targeting these pathways are in clinical or preclinical development. sci-hub.se For example, compound 10e , a morpholine-substituted tetrahydroquinoline, has shown exceptional cytotoxicity against lung cancer cells, surpassing standard agents like Everolimus. nih.gov

Infectious Diseases: Morpholine derivatives have demonstrated significant potential as antimicrobial agents.

Antibacterial: The well-known antibiotic Linezolid features a morpholine ring crucial for its binding to the bacterial ribosome. biosynce.com Research continues to explore new morpholine-based compounds to combat drug-resistant bacteria. jchemrev.com

Antifungal: Compounds like 5-Morpholino-1,3,4-thiadiazol-2-amine have shown potential as antifungal agents. biosynce.com

Antitubercular: The morpholine scaffold is present in inhibitors of DprE1, an enzyme essential for the synthesis of the Mycobacterium tuberculosis cell wall, making it a key target for new tuberculosis treatments. researchgate.net

Antiviral and Antiparasitic: The broad biological activity of the morpholine scaffold extends to antiviral, antimalarial, and antileishmanial applications. nih.govijprems.comjchemrev.com

Genetic Disorders: Morpholino oligonucleotides, a type of antisense therapy, have been successfully developed and approved for treating Duchenne muscular dystrophy by modifying the splicing of the dystrophin transcript. wikipedia.org This highlights a highly specialized, yet impactful, therapeutic application of morpholine-based structures.

The table below summarizes the diverse therapeutic potential of the morpholine scaffold.

| Therapeutic Area | Specific Target/Application | Example Compound/Class | Reference |

| CNS Disorders | Alzheimer's Disease (BACE-1, MAO-B Inhibition) | Morpholine-based inhibitors | nih.gov |

| Parkinson's Disease (LRRK2 Inhibition) | LRRK2 kinase inhibitors | nih.gov | |

| Mood Disorders & Pain | Receptor modulators | acs.org | |

| Oncology | CNS Tumors, Lung & Breast Cancer (mTOR Inhibition) | Morpholine-substituted tetrahydroquinolines (e.g., 10e) | nih.gov |

| Various Cancers (PI3K/mTOR Pathway Inhibition) | Dual PI3K/mTOR inhibitors | sci-hub.senih.gov | |

| Infectious Diseases | Bacterial Infections (Ribosome Inhibition) | Linezolid | biosynce.com |

| Tuberculosis (DprE1 Inhibition) | DprE1 inhibitors | researchgate.net | |

| Fungal Infections | 5-Morpholino-1,3,4-thiadiazol-2-amine | biosynce.com | |

| Genetic Disorders | Duchenne Muscular Dystrophy (Exon Skipping) | Morpholino oligonucleotides (e.g., Eteplirsen) | wikipedia.org |

| Other | Anti-inflammatory, Antioxidant, Antihyperlipidemic | Various morpholine derivatives | nih.govijprems.comjchemrev.com |

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzylmorpholine hydrochloride, and what critical intermediates are involved?

Methodological Answer: A typical synthesis involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, analogous morpholine derivatives are synthesized via condensation of benzyl halides with morpholine precursors in polar solvents (e.g., acetonitrile or THF) under reflux, followed by hydrochloric acid salt formation . Key intermediates may include benzylated morpholine precursors or protected amine intermediates. Characterization of intermediates via H NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can researchers confirm the purity and identity of this compound using analytical techniques?

Methodological Answer: Purity is validated using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Identity confirmation requires H/C NMR for functional group analysis and high-resolution MS for molecular weight verification. Residual solvents or inorganic salts (e.g., from hydrochloride formation) are quantified via Karl Fischer titration or ion chromatography .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store as a lyophilized powder or in anhydrous dimethyl sulfoxide (DMSO) at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways, with HPLC monitoring for byproducts like de-benzylated morpholine or oxidized species .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer: Employ factorial design experiments to evaluate variables such as temperature, solvent polarity, and catalyst loading. For instance, a central composite design (CCD) can optimize parameters like reaction time and stoichiometry of benzyl halide to morpholine. Statistical tools (e.g., ANOVA) identify significant factors, while in-situ FTIR or Raman spectroscopy monitors reaction progress .

Q. What strategies are effective for isolating and characterizing trace impurities in this compound?

Methodological Answer: Use preparative HPLC or column chromatography to isolate impurities at ppm levels. Structural elucidation combines LC-MS/MS for fragmentation patterns and 2D NMR (e.g., COSY, HSQC) for connectivity analysis. For example, impurities may arise from incomplete benzylation or residual starting materials, as observed in similar hydrochloride salt syntheses .

Q. How can chiral resolution be achieved if this compound exhibits stereoisomerism?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., ethanol/heptane) can separate enantiomers. Alternatively, diastereomeric salt crystallization using chiral resolving agents (e.g., tartaric acid derivatives) is effective. Circular dichroism (CD) spectroscopy confirms enantiomeric excess .

Q. What kinetic models are suitable for studying the degradation of this compound under physiological conditions?

Methodological Answer: Apply pseudo-first-order kinetics to model hydrolysis or oxidation in buffer solutions (e.g., phosphate buffer at pH 7.4). Use Arrhenius plots to extrapolate shelf-life at storage temperatures. Degradation products are identified via LC-TOF-MS, with molecular docking studies predicting reactivity hotspots .

Q. How can researchers mitigate matrix interference when quantifying this compound in biological samples?

Methodological Answer: Develop a solid-phase extraction (SPE) protocol using mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from plasma or tissue homogenates. Validate the method via spike-recovery experiments and internal standard calibration (e.g., deuterated analogs). Matrix effects are minimized using post-column infusion in LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.